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Compound of Interest

2-{[5-(Trifluoromethyl)pyridin-2-
Compound Name:
yllaminoj}ethanol

cat. No.: B1608282

An In-Depth Technical Guide to 2-{[5-(Trifluoromethyl)pyridin-2-ylJamino}ethanol

Introduction: A Key Building Block in Modern
Chemistry

2-{[5-(Trifluoromethyl)pyridin-2-ylJamino}ethanol is a heterocyclic organic compound that
stands at the intersection of medicinal chemistry and materials science. Its structure is
characterized by three key functional motifs: a pyridine ring, a trifluoromethyl group, and an
aminoethanol side chain. The pyridine scaffold is a ubiquitous feature in a vast number of FDA-
approved pharmaceuticals, valued for its ability to engage in hydrogen bonding and its
favorable pharmacokinetic profile.[1] The trifluoromethyl (-CF3) group is a powerful modulator
of a molecule's physicochemical properties; its strong electron-withdrawing nature and high
lipophilicity can significantly enhance metabolic stability, membrane permeability, and binding
affinity to biological targets.[2][3]

This guide provides a comprehensive technical overview of 2-{[5-(Trifluoromethyl)pyridin-2-
yllamino}ethanol, designed for researchers and drug development professionals. We will
delve into its chemical structure, plausible synthetic routes, methods for structural elucidation,
and its potential applications as a strategic intermediate in the synthesis of novel bioactive
compounds.

Core Chemical Identity and Properties
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The fundamental identity of this compound is established by its unigue combination of atoms
and their arrangement. While extensive experimental data on its physical properties are not
widely published, its core attributes can be summarized.

Property Value Source

2-{[5-(Trifluoromethyl)pyridin-2-
IUPAC Name { ( yhpy [4]
ylJamino}ethanol

CAS Number 874630-03-2 [4]

Molecular Formula CsHoF3N20 [41[5]

Molecular Weight 206.17 g/mol [5]

Appearance (Przdicted) White to off-white N/A
soli

Synthesis and Purification: A Practical Approach

The most logical and widely applicable method for synthesizing this class of compounds is
through a nucleophilic aromatic substitution (SnAr) reaction. This strategy leverages the
electron-deficient nature of the pyridine ring, which is further activated by the potent electron-
withdrawing trifluoromethyl group at the 5-position. This activation facilitates the displacement
of a suitable leaving group (typically a halide) at the 2-position by the nucleophilic amine of
ethanolamine.

Diagram of Proposed Synthetic Workflow

tor Purification Yields Final Product
Flash Column 2-{[5-(Trifluoror laminolethanol
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Caption: Proposed workflow for the synthesis of the title compound via SnAr.

Experimental Protocol: Laboratory-Scale Synthesis

Disclaimer: This protocol is a representative example based on established chemical principles
for similar transformations and should be adapted and optimized under appropriate laboratory
conditions.

Materials:

2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq)

o Ethanolamine (1.2 eq)[6]

» Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2COs) (2.0 eq)
e N-Methyl-2-pyrrolidone (NMP), anhydrous

o Ethyl acetate (EtOAC)

o Water (H20), deionized

e Brine (saturated NaCl solution)

e Anhydrous sodium sulfate (Na2S0a4)

« Silica gel for column chromatography

Procedure:

e Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux
condenser, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) and anhydrous NMP.

o Addition of Reagents: Add ethanolamine (1.2 eq) followed by the base, DIPEA (2.0 eq), to
the stirred solution.
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» Heating and Monitoring: Purge the flask with an inert gas (Nitrogen or Argon). Heat the
reaction mixture to 120 °C and stir for 12-16 hours.[7] Monitor the reaction's progress
periodically by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS) until the starting material is consumed.[7]

o Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture
into ice-water and transfer to a separatory funnel. Extract the aqueous phase three times
with ethyl acetate.[7]

o Washing: Combine the organic layers and wash sequentially with water and then brine to
remove residual NMP and base.

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude
product.

« Purification: Purify the crude residue by flash column chromatography on silica gel, using an
appropriate solvent gradient (e.g., hexane/ethyl acetate), to afford the pure 2-{[5-
(Trifluoromethyl)pyridin-2-ylJamino}ethanol.

Structural Elucidation and Spectroscopic Profile

The definitive confirmation of the chemical structure relies on a combination of modern
spectroscopic techniques. Below is a predictive analysis of the expected spectroscopic data for
this molecule.

Chemical Structure Diagram

Caption: 2D representation of 2-{[5-(Trifluoromethyl)pyridin-2-ylJamino}ethanol.

Predicted Spectroscopic Data
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Technique Expected Observations

Aromatic Protons: Three distinct signals in the
aromatic region (~6.5-8.5 ppm). The proton at
C6 would likely be a doublet, the proton at C4 a
doublet of doublets, and the proton at C3 a
doublet. Ethanol Chain: Two triplets (~3.5-4.0
ppm), corresponding to the two CH2 groups. NH

1H NMR

and OH Protons: Broad singlets, with chemical

shifts dependent on solvent and concentration.

Pyridine Carbons: Five signals in the aromatic

region (~110-160 ppm). CFs Carbon: A quartet
15C NMR gion ( _ ppm) q

due to C-F coupling. Ethanol Carbons: Two

signals in the aliphatic region (~40-70 ppm).

A single, sharp singlet corresponding to the

1°F NMR three equivalent fluorine atoms of the -CFs

group.

O-H Stretch: Broad band around 3300 cm~*. N-
H Stretch: Moderate band around 3400 cm~1. C-
H Stretch (Aromatic): ~3100-3000 cm~t. C-H
Stretch (Aliphatic): ~2950-2850 cm~1. C=N, C=C
Stretch: ~1600-1450 cm~1. C-F Stretch: Strong,
sharp bands in the 1350-1100 cm~1 region.

IR Spectroscopy

Molecular lon (M*): A peak at m/z = 206.
Fragmentation: Expect loss of fragments such
as -CH20H (m/z = 31), -C2H40OH (m/z = 45),

and potentially cleavage of the C-N bond.

Mass Spec. (El)

Structure-Property Relationships and Medicinal
Chemistry Relevance

The utility of this molecule in drug discovery is derived directly from the interplay of its structural
components. The trifluoromethyl group and the pyridine ring are not merely passive scaffolds;
they actively dictate the molecule's electronic environment and potential interactions.
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Caption: How structural motifs influence the compound's key properties.

The -CFs group significantly lowers the pKa of the pyridine nitrogen, making it less basic. This
modification can be crucial for avoiding off-target interactions or improving oral bioavailability.
Furthermore, the fluorine atoms can engage in favorable orthogonal multipolar interactions with
protein targets, enhancing binding affinity. The aminoethanol tail provides a hydrophilic
counterpoint to the lipophilic trifluoromethyl group and offers two reactive sites—the amine and
the hydroxyl group—for further chemical modification to build out larger, more complex
molecules.

Potential Applications in Drug Discovery

While 2-{[5-(Trifluoromethyl)pyridin-2-ylJamino}ethanol is primarily a synthetic intermediate,
the trifluoromethylpyridine core is present in numerous biologically active compounds.

e Oncology: Pyridine derivatives are well-established scaffolds for kinase inhibitors and other
anticancer agents.[8] The specific substitution pattern of this molecule could serve as a
starting point for developing novel inhibitors targeting various signaling pathways.

 Inflammatory Diseases: Compounds containing substituted pyridine rings have been
investigated as inhibitors of key inflammatory targets, such as the NLRP3 inflammasome.[9]

e Neuroscience: The ability of the -CFs group to enhance blood-brain barrier penetration
makes this scaffold attractive for developing CNS-active agents.

e Agrochemicals: Trifluoromethylpyridines are a cornerstone of modern agrochemicals,
including herbicides and insecticides, due to their high potency and stability.[2]

Safety and Handling

Safe handling of any chemical intermediate is paramount. Based on safety data for structurally
related compounds like 2-amino-5-(trifluoromethyl)pyridine, the following precautions are
advised.[10][11]
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Hazard Category

Precautionary Measures

Hazard Classification

(Predicted) Causes skin irritation, serious eye
irritation, and may cause respiratory irritation.
[10] Harmful if swallowed or in contact with skin.
[11]

Personal Protective Equipment (PPE)

Wear protective gloves, chemical safety goggles
or face shield, and a lab coat.[10][11] Use a
NIOSH/MSHA-approved respirator if ventilation

is inadequate.

Handling

Use only in a well-ventilated area, preferably
within a chemical fume hood.[10] Avoid
breathing dust, fumes, or vapors. Wash hands
thoroughly after handling.[10] Keep away from
heat, sparks, and open flames.[12][13]

Storage

Store in a tightly-closed container in a cool, dry,
and well-ventilated area away from incompatible

substances like strong oxidizing agents.[10][12]

First Aid

Eyes: Immediately rinse with plenty of water for
at least 15 minutes.[10] Skin: Wash off with
soap and plenty of water.[10] Inhalation: Move
person to fresh air. Ingestion: Do NOT induce
vomiting. Seek immediate medical attention for

all routes of exposure.[11]

Conclusion

2-{[5-(Trifluoromethyl)pyridin-2-ylJamino}ethanol represents a strategically important

molecular scaffold. The convergence of the proven pyridine pharmacophore with the property-

enhancing trifluoromethyl group makes it a high-value intermediate for the synthesis of next-

generation pharmaceuticals and agrochemicals. Its well-defined structure allows for rational

design and modification, offering chemists a versatile tool to explore new chemical space and

address complex biological challenges. A thorough understanding of its synthesis, properties,

and safe handling is essential for unlocking its full potential in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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